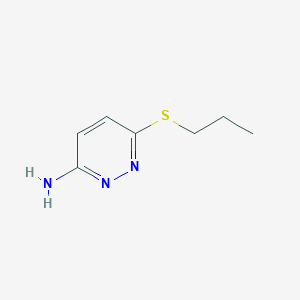

3-Amino-6-(propylthio)pyridazine

Description

Structure

3D Structure

Properties

IUPAC Name |

6-propylsulfanylpyridazin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3S/c1-2-5-11-7-4-3-6(8)9-10-7/h3-4H,2,5H2,1H3,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIHTWKYYVIBJPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCSC1=NN=C(C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10552646 | |

| Record name | 6-(Propylsulfanyl)pyridazin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10552646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113121-36-1 | |

| Record name | 6-(Propylsulfanyl)pyridazin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10552646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Amino-6-(propylthio)pyridazine: Synthesis, Properties, and Therapeutic Potential

This guide provides a comprehensive technical overview of 3-Amino-6-(propylthio)pyridazine, a heterocyclic compound of growing interest in medicinal chemistry. We will delve into its chemical properties, provide a detailed synthesis protocol, and explore its potential applications in drug discovery, grounded in the broader context of pyridazine derivatives' pharmacological activities.

Introduction: The Pyridazine Scaffold in Drug Discovery

The pyridazine ring is a privileged scaffold in medicinal chemistry, recognized for its unique physicochemical properties that make it an attractive component in the design of novel therapeutic agents.[1][2] Characterized by a six-membered aromatic ring containing two adjacent nitrogen atoms, the pyridazine core possesses a high dipole moment and the capacity for robust hydrogen bonding, which are crucial for molecular recognition and interaction with biological targets.[2] The inherent polarity of the pyridazine ring can also confer favorable pharmacokinetic properties, such as reduced lipophilicity and lower potential for inhibition of cytochrome P450 enzymes.[2]

Derivatives of 3-aminopyridazine, in particular, have shown a wide spectrum of biological activities, including anti-inflammatory, anticancer, and neuroprotective effects.[1][3][4][5] This has led to the development of several pyridazine-containing drugs.[2] 3-Amino-6-(propylthio)pyridazine represents a promising, yet underexplored, member of this chemical family. The introduction of the propylthio group at the 6-position offers a handle for modulating the compound's lipophilicity and steric profile, potentially fine-tuning its interaction with specific biological targets.

Physicochemical Properties of 3-Amino-6-(propylthio)pyridazine

A thorough understanding of a compound's physicochemical properties is fundamental to its application in drug development. Below is a summary of the key properties for 3-Amino-6-(propylthio)pyridazine.

| Property | Value | Source/Method |

| CAS Number | 113121-36-1 | Chemical Abstract Service |

| Molecular Formula | C₇H₁₁N₃S | |

| Molecular Weight | 169.25 g/mol | |

| Appearance | Off-white to pale yellow solid (predicted) | |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Sparingly soluble in water; soluble in polar organic solvents (e.g., DMSO, DMF, Methanol) | Predicted based on structure |

| pKa | Estimated to be slightly basic due to the amino group | [2] |

| LogP | Estimated to be in the range of 1.5 - 2.5 | Predicted based on structure |

Synthesis of 3-Amino-6-(propylthio)pyridazine

The synthesis of 3-Amino-6-(propylthio)pyridazine can be efficiently achieved through a two-step process, starting from the commercially available 3,6-dichloropyridazine. The overall synthetic scheme involves an initial selective amination followed by a nucleophilic aromatic substitution with propanethiol.

Synthetic Workflow Diagram

Caption: Synthetic workflow for 3-Amino-6-(propylthio)pyridazine.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 3-Amino-6-chloropyridazine (Intermediate)

This step involves the selective nucleophilic substitution of one chlorine atom in 3,6-dichloropyridazine with an amino group.

-

Materials:

-

3,6-Dichloropyridazine

-

Aqueous ammonia (28-30%)

-

Ethanol (optional solvent)

-

Pressure-rated reaction vessel

-

-

Procedure:

-

In a pressure-rated reaction vessel, dissolve 3,6-dichloropyridazine (1.0 eq) in a minimal amount of ethanol (optional, to aid solubility).

-

Add aqueous ammonia (5-10 eq) to the vessel.

-

Seal the vessel and heat the reaction mixture to 120-150°C for 6-12 hours.[6] The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

After the reaction is complete, cool the vessel to room temperature before carefully opening it in a well-ventilated fume hood.

-

The product often precipitates out upon cooling. Collect the solid by filtration.

-

If the product remains in solution, concentrate the mixture under reduced pressure to obtain the crude product.

-

Purify the crude 3-amino-6-chloropyridazine by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield a white to off-white solid.[6]

-

Step 2: Synthesis of 3-Amino-6-(propylthio)pyridazine (Final Product)

This final step involves the nucleophilic aromatic substitution of the remaining chlorine atom with the propylthiolate anion.

-

Materials:

-

3-Amino-6-chloropyridazine (from Step 1)

-

Propanethiol

-

Potassium carbonate (K₂CO₃) or another suitable base

-

Dimethylformamide (DMF) or another polar aprotic solvent

-

-

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3-amino-6-chloropyridazine (1.0 eq) and potassium carbonate (2.0 eq) in DMF.

-

Add propanethiol (1.1-1.2 eq) to the reaction mixture.

-

Heat the mixture to 80-100°C and stir for 4-8 hours. Monitor the reaction's completion by TLC.[7]

-

Once the starting material is consumed, cool the reaction mixture to room temperature.

-

Pour the mixture into ice-water, which should precipitate the crude product.

-

Extract the aqueous mixture with an organic solvent such as ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain pure 3-Amino-6-(propylthio)pyridazine.

-

Reactivity and Spectroscopic Characterization

The chemical reactivity of 3-Amino-6-(propylthio)pyridazine is primarily dictated by the amino group and the electron-rich pyridazine ring.

-

Amino Group Reactivity: The amino group can undergo acylation with acid anhydrides or acid chlorides to form the corresponding amides.[8] It can also be a site for alkylation or participate in other nucleophilic reactions.

-

Pyridazine Ring: The pyridazine ring itself is relatively stable but can be susceptible to electrophilic attack under certain conditions, although it is generally less reactive than benzene. The ring nitrogen atoms can also be quaternized.

Expected Spectroscopic Data:

-

¹H NMR: The proton NMR spectrum is expected to show signals for the propyl group (a triplet for the methyl group, a sextet for the methylene group adjacent to the sulfur, and a triplet for the methylene group adjacent to that). The aromatic protons on the pyridazine ring will appear as two doublets. A broad singlet corresponding to the amino protons will also be present.

-

¹³C NMR: The carbon NMR will show three distinct signals for the propyl group and two signals for the aromatic carbons of the pyridazine ring.

-

IR Spectroscopy: The IR spectrum will exhibit characteristic peaks for N-H stretching of the amino group (around 3300-3500 cm⁻¹), C-H stretching of the alkyl and aromatic groups, and C=N and C=C stretching of the pyridazine ring.

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (169.25 m/z).

Potential Applications in Drug Discovery

While specific biological data for 3-Amino-6-(propylthio)pyridazine is not extensively published, the known activities of related pyridazine derivatives provide a strong rationale for its investigation in several therapeutic areas.[4]

Anti-inflammatory and Analgesic Activity

Numerous pyridazine and pyridazinone derivatives have demonstrated potent anti-inflammatory and analgesic properties.[4][5] Some of these compounds act as inhibitors of cyclooxygenase (COX) enzymes, which are key mediators of inflammation and pain.[1] Furthermore, 3-amino-6-aryl-pyridazines have been identified as selective agonists for the cannabinoid 2 (CB2) receptor, a promising target for treating inflammatory pain.[9]

Neuroprotective and Antineuroinflammatory Effects

Derivatives of 3-amino-6-phenylpyridazine have been shown to be selective inhibitors of glial cell activation.[7][10] By blocking the production of pro-inflammatory cytokines like IL-1β and nitric oxide in activated microglia and astrocytes, these compounds have potential applications in the treatment of neurodegenerative diseases where neuroinflammation plays a critical role.[7][10]

Anticancer Activity

The pyridazine scaffold is present in several compounds with demonstrated antiproliferative effects against various cancer cell lines.[3] The mechanism of action for some of these derivatives involves the inhibition of key signaling pathways involved in cancer cell growth and survival. For instance, some pyridazine derivatives have been found to induce the degradation of SMARCA2/4, which has implications for cancer therapy.[7] Additionally, some 3-alkylthio-6-allylthiopyridazine derivatives have shown antihepatocarcinoma activity.[11]

Potential Mechanism of Action: A Hypothetical Signaling Pathway

Based on the known antineuroinflammatory effects of related compounds, a potential mechanism of action for 3-Amino-6-(propylthio)pyridazine could involve the inhibition of pro-inflammatory signaling pathways in glial cells.

Caption: Hypothesized mechanism of antineuroinflammatory action.

Conclusion

3-Amino-6-(propylthio)pyridazine is a versatile heterocyclic compound with significant potential for drug discovery. Its synthesis is straightforward, and its structure is amenable to further modification to optimize its pharmacological profile. Based on the extensive body of research on related pyridazine derivatives, this compound warrants further investigation as a potential therapeutic agent for inflammatory disorders, neurodegenerative diseases, and cancer. This guide provides a solid foundation for researchers and drug development professionals to embark on the exploration of this promising molecule.

References

- 3-Amino-6-chloropyridazine: A Versatile Chemical Compound. (2025).

- Park, E.-H., & Park, M.-S. (2005). Acylation of Pyridazinylamines by Acyclic Anhydrides; Synthesis of N-Substituted 3-Amino-6-chloropridazines. YAKHAK HOEJI, 49(1), 56-59.

- The Emerging Role of 3-Amino-6-(phenylthio)pyridazine in Medicinal Chemistry: Applications and Protocols. (n.d.). Benchchem.

- CN104844523A - Synthesis method of 3-amino-6-chloropyridazine. (n.d.). Google Patents.

- Rahman, M. M., et al. (2020). Efficient One-Step Synthesis of 3-Amino-6-arylpyridazines.

- WO2007026623A1 - Process for producing 3-amino-6-chloropyridazine. (n.d.). Google Patents.

- CAS 14966-91-7: 3-AMINO-6-PHENYLPYRIDAZINE. (n.d.). CymitQuimica.

- Meanwell, N. A. (2023). The pyridazine heterocycle in molecular recognition and drug discovery. Medicinal Chemistry Research, 32(10), 1853–1921.

- 3-Amino-6-(phenylthio)pyridazine CAS number and molecular weight. (n.d.). Benchchem.

- Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. (n.d.).

- Watterson, D. M., et al. (2003). Discovery of a 3-amino-6-phenyl-pyridazine derivative as a new synthetic antineuroinflammatory compound. Journal of Medicinal Chemistry, 46(15), 3181–3184.

- El-Sayed, M. A. A., et al. (2025). Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6. Current Medicinal Chemistry.

- Alberati, D., et al. (2012). Synthesis and evaluation of 3-amino-6-aryl-pyridazines as selective CB(2) agonists for the treatment of inflammatory pain. Bioorganic & Medicinal Chemistry Letters, 22(4), 1594–1597.

- Synthesis of pyridazine and pyridopyridazine derivatives. Results and Discussion. (n.d.). Universidade do Minho.

- Application Note: A Generalized Protocol for the Synthesis of 3-amino-6-methoxypyridazine. (n.d.). Benchchem.

- Meanwell, N. A. (2023). The Role of the Pyridazine Ring in Molecular Recognition & Drug Discovery. Blumberg Institute.

- Kwon, S.-K., & Moon, A. (2005). Synthesis of 3-alkylthio-6-allylthiopyridazine derivatives and their antihepatocarcinoma activity. Archives of Pharmacal Research, 28(4), 391–394.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. sarpublication.com [sarpublication.com]

- 5. Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. CN104844523A - Synthesis method of 3-amino-6-chloropyridazine - Google Patents [patents.google.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Acylation of Pyridazinylamines by Acyclic Anhydrides; Synthesis of N-Substituted 3-Amino-6-chloropridazines [test-psk.inforang.com]

- 9. Synthesis and evaluation of 3-amino-6-aryl-pyridazines as selective CB(2) agonists for the treatment of inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Discovery of a 3-amino-6-phenyl-pyridazine derivative as a new synthetic antineuroinflammatory compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis of 3-alkylthio-6-allylthiopyridazine derivatives and their antihepatocarcinoma activity - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 3-Amino-6-(propylthio)pyridazine

This guide provides a comprehensive overview of a robust and efficient synthetic pathway for 3-Amino-6-(propylthio)pyridazine, a heterocyclic compound of interest for researchers, scientists, and drug development professionals. The synthesis is presented as a two-step process commencing from the readily available starting material, 3,6-dichloropyridazine. This document will delve into the mechanistic underpinnings of each synthetic step, provide detailed experimental protocols, and address critical safety and handling considerations.

Introduction

Pyridazine derivatives are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities. The introduction of various functional groups onto the pyridazine scaffold allows for the fine-tuning of their biological properties. The title compound, 3-Amino-6-(propylthio)pyridazine, incorporates both an amino and a propylthio moiety, making it a valuable intermediate for the synthesis of more complex molecules with potential therapeutic applications. The synthetic route detailed herein is designed for both laboratory-scale synthesis and potential scale-up, emphasizing efficiency, and reproducibility.

Overall Synthetic Pathway

The synthesis of 3-Amino-6-(propylthio)pyridazine is achieved through a two-step reaction sequence starting from 3,6-dichloropyridazine. The first step involves a regioselective nucleophilic aromatic substitution (SNAr) of one of the chlorine atoms with an amino group. The resulting intermediate, 3-amino-6-chloropyridazine, then undergoes a second SNAr reaction where the remaining chlorine atom is displaced by a propylthio group.

Caption: Mechanism of the amination of 3,6-dichloropyridazine.

Experimental Protocol

The synthesis of 3-amino-6-chloropyridazine from 3,6-dichloropyridazine and ammonia has been well-documented in patent literature. [1][2]The following is a representative experimental protocol:

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |

| 3,6-Dichloropyridazine | 148.98 | 10.0 g | 0.067 mol |

| Aqueous Ammonia (28-30%) | 17.03 (as NH3) | 50 mL | ~0.74 mol |

| Ethanol | 46.07 | 100 mL | - |

Procedure:

-

To a high-pressure reaction vessel, add 3,6-dichloropyridazine (10.0 g, 0.067 mol) and ethanol (100 mL).

-

Cool the mixture in an ice bath and slowly add aqueous ammonia (50 mL, ~0.74 mol).

-

Seal the reaction vessel and heat it to 120-150 °C for 8-12 hours with constant stirring. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the vessel to room temperature. Caution: Ensure the vessel is completely cooled before opening.

-

Transfer the reaction mixture to a round-bottom flask and remove the solvent and excess ammonia under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford 3-amino-6-chloropyridazine as a solid.

Safety and Handling:

-

3,6-Dichloropyridazine is a hazardous substance and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

The reaction is performed under high pressure and temperature; therefore, a suitable high-pressure reactor must be used, and all safety precautions for high-pressure reactions must be followed.

-

Ammonia is a corrosive and toxic gas. The reaction should be performed in a well-ventilated fume hood.

Step 2: Synthesis of 3-Amino-6-(propylthio)pyridazine

The second and final step is the introduction of the propylthio group onto the 3-amino-6-chloropyridazine intermediate. This is another nucleophilic aromatic substitution reaction, this time with a sulfur nucleophile.

Mechanistic Insight

Similar to the first step, the reaction proceeds via an SNAr mechanism. Propanethiol is deprotonated by a base to form the more nucleophilic propanethiolate anion. This anion then attacks the carbon atom bearing the chlorine atom on the pyridazine ring, leading to the formation of a Meisenheimer-like intermediate. The subsequent loss of the chloride ion yields the final product, 3-amino-6-(propylthio)pyridazine. The presence of the amino group at the 3-position can influence the reactivity of the remaining chloro group.

Caption: Mechanism for the thiolation of 3-amino-6-chloropyridazine.

Experimental Protocol

While a direct literature precedent for this specific transformation is not readily available, the following protocol is based on general procedures for the synthesis of alkylthiopyridazines and related heterocyclic compounds. [3] Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |

| 3-Amino-6-chloropyridazine | 129.55 | 5.0 g | 0.0386 mol |

| Propanethiol | 76.16 | 3.5 mL (2.9 g) | 0.0381 mol |

| Sodium Hydroxide | 40.00 | 1.7 g | 0.0425 mol |

| N,N-Dimethylformamide (DMF) | 73.09 | 50 mL | - |

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium hydroxide (1.7 g, 0.0425 mol) in N,N-dimethylformamide (DMF) (25 mL).

-

To this solution, add propanethiol (3.5 mL, 0.0381 mol) dropwise at room temperature. Stir the mixture for 30 minutes to form the sodium propanethiolate.

-

In a separate flask, dissolve 3-amino-6-chloropyridazine (5.0 g, 0.0386 mol) in DMF (25 mL).

-

Add the solution of 3-amino-6-chloropyridazine to the sodium propanethiolate solution.

-

Heat the reaction mixture to 80-100 °C and stir for 4-6 hours. Monitor the reaction progress by TLC.

-

After the reaction is complete, cool the mixture to room temperature and pour it into ice-water (200 mL).

-

The product may precipitate out of the solution. If so, collect the solid by filtration. If not, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Wash the organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization to yield 3-amino-6-(propylthio)pyridazine.

Safety and Handling:

-

Propanethiol has a strong, unpleasant odor and is flammable. It should be handled in a well-ventilated fume hood, and sources of ignition should be avoided.

-

Sodium hydroxide is a corrosive base. Handle with appropriate PPE.

-

DMF is a high-boiling point solvent and should be handled in a fume hood.

Characterization

The final product and the intermediate should be characterized using standard analytical techniques to confirm their identity and purity. These techniques include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the positions of the substituents.

-

Mass Spectrometry (MS): To determine the molecular weight of the compounds.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups present in the molecules.

-

Melting Point Analysis: To assess the purity of the solid compounds.

Conclusion

This technical guide outlines a reliable and straightforward two-step synthesis of 3-Amino-6-(propylthio)pyridazine from 3,6-dichloropyridazine. The described pathway relies on well-established nucleophilic aromatic substitution reactions, providing a solid foundation for researchers in the field of medicinal and materials chemistry. The detailed protocols and mechanistic insights are intended to facilitate the successful synthesis and further exploration of this and related pyridazine derivatives.

References

- Kwon, S. K., et al. (2005). Synthesis of 3-alkylthio-6-allylthiopyridazine derivatives and their antihepatocarcinoma activity. Archives of Pharmacal Research, 28(4), 391-394.

- Google Patents. (2015). CN104844523A - Synthesis method of 3-amino-6-chloropyridazine.

- Yakhak Hoeji. (2005). Acylation of Pyridazinylamines by Acyclic Anhydrides; Synthesis of N-Substituted 3-Amino-6-chloropridazines.

- Google Patents. (2007). WO2007026623A1 - Process for producing 3-amino-6-chloropyridazine.

- Google Patents. (2007). WO2007026623A1 - Process for producing 3-amino-6-chloropyridazine.

- Google Patents. (2015). CN104844523A - Synthesis method of 3-amino-6-chloropyridazine.

- Benchchem. (n.d.). Application Notes and Protocols for 6-Propylpyridazin-3-amine in Antimicrobial Drug Discovery.

Sources

- 1. WO2007026623A1 - Process for producing 3-amino-6-chloropyridazine - Google Patents [patents.google.com]

- 2. CN104844523A - Synthesis method of 3-amino-6-chloropyridazine - Google Patents [patents.google.com]

- 3. Synthesis of 3-alkylthio-6-allylthiopyridazine derivatives and their antihepatocarcinoma activity - PubMed [pubmed.ncbi.nlm.nih.gov]

A Strategic Guide to Elucidating the Mechanism of Action of 3-Amino-6-(propylthio)pyridazine: A Novel Pyridazine Derivative

An in-depth technical guide by a Senior Application Scientist

Abstract

The pyridazine scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities. The novel compound, 3-Amino-6-(propylthio)pyridazine, presents a unique substitution pattern that suggests potential for targeted therapeutic intervention. However, its mechanism of action remains uncharacterized. This technical guide outlines a comprehensive, multi-phase research strategy designed to systematically elucidate the molecular mechanism of this compound, from initial target identification to in-depth pathway analysis. This document serves as a roadmap for researchers, scientists, and drug development professionals, providing not only detailed experimental protocols but also the underlying scientific rationale for each step. The proposed workflows are designed to be self-validating, ensuring a high degree of scientific rigor and reproducibility.

Introduction: The Therapeutic Potential of Pyridazine Scaffolds

Pyridazine and its derivatives are a class of heterocyclic compounds that have garnered significant attention in drug discovery due to their diverse pharmacological properties. These compounds have been successfully developed as anticancer, antihypertensive, anti-inflammatory, and antimicrobial agents. The introduction of an amino group at the 3-position and a propylthio group at the 6-position of the pyridazine ring in 3-Amino-6-(propylthio)pyridazine creates a molecule with a distinct electronic and steric profile, suggesting the potential for novel biological activity. The primary challenge, and the focus of this guide, is to unravel its mechanism of action.

Phase I: Broad-Based Phenotypic Screening and Target Class Identification

The initial phase of our investigation will focus on understanding the broader biological effects of 3-Amino-6-(propylthio)pyridazine through phenotypic screening. This approach will allow us to observe the compound's effects in a cellular context and guide our hypothesis generation for its molecular target.

High-Content Imaging for Phenotypic Profiling

High-content imaging (HCI) is a powerful technique that allows for the simultaneous measurement of multiple cellular parameters. By treating a panel of diverse human cancer cell lines with 3-Amino-6-(propylthio)pyridazine, we can capture a detailed "phenotypic fingerprint" of its effects.

Experimental Protocol: High-Content Imaging

-

Cell Plating: Seed a panel of 10-20 human cancer cell lines (e.g., A549, HeLa, MCF7) in 384-well, optically clear bottom plates at a density that ensures 60-70% confluency at the time of imaging.

-

Compound Treatment: Treat the cells with a 7-point, 3-fold serial dilution of 3-Amino-6-(propylthio)pyridazine (e.g., starting from 100 µM). Include a DMSO vehicle control. Incubate for 48-72 hours.

-

Staining: Stain the cells with a cocktail of fluorescent dyes to visualize key cellular components. A recommended combination includes:

-

Hoechst 33342: To stain the nucleus and assess cell number and nuclear morphology.

-

MitoTracker Red CMXRos: To visualize mitochondrial membrane potential.

-

Phalloidin-AF488: To stain F-actin and assess cell shape and cytoskeletal organization.

-

CellROX Green: To detect reactive oxygen species (ROS).

-

-

Image Acquisition: Acquire images using a high-content imaging system, capturing at least four fields per well.

-

Image Analysis: Utilize image analysis software to quantify a wide range of cellular features, including cell count, nuclear size and intensity, mitochondrial mass and potential, cytoskeletal texture, and ROS levels.

-

Data Analysis: Compare the phenotypic profile of 3-Amino-6-(propylthio)pyridazine-treated cells to a reference library of compounds with known mechanisms of action.

Kinase and GPCR Profiling

Given that pyridazine derivatives are known to target kinases and G-protein coupled receptors (GPCRs), a broad screening against panels of these target classes is a logical next step.

Experimental Workflow: Target Class Profiling

Caption: Workflow for initial kinase and GPCR target screening.

Phase II: In-Depth Mechanistic Elucidation and Target Validation

Once a putative target or target class has been identified, the next phase involves a more focused investigation to validate the target and elucidate the detailed mechanism of action.

In Vitro Enzymatic Assays

For a prioritized kinase target, in vitro enzymatic assays are essential to confirm direct inhibition and determine the potency of 3-Amino-6-(propylthio)pyridazine.

Experimental Protocol: In Vitro Kinase Assay (e.g., for a hypothetical target, Kinase X)

-

Reagents: Recombinant human Kinase X, appropriate peptide substrate, ATP, and a detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega).

-

Compound Preparation: Prepare a 10-point, 3-fold serial dilution of 3-Amino-6-(propylthio)pyridazine in a suitable buffer (e.g., with 1% DMSO).

-

Assay Plate Setup: In a 384-well plate, add the compound dilutions, followed by the Kinase X enzyme.

-

Reaction Initiation: Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP. Incubate at room temperature for 1 hour.

-

Signal Detection: Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ detection reagent and a luminometer.

-

Data Analysis: Plot the luminescence signal against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Table 1: Hypothetical In Vitro Kinase Inhibition Data

| Kinase Target | IC50 (nM) |

| Kinase X | 75 |

| Kinase Y | >10,000 |

| Kinase Z | 1,200 |

Cellular Target Engagement Assays

To confirm that 3-Amino-6-(propylthio)pyridazine engages its target in a cellular context, a target engagement assay is crucial. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

-

Cell Culture and Treatment: Culture a relevant cell line to high density and treat with either 3-Amino-6-(propylthio)pyridazine or a vehicle control for 2-4 hours.

-

Harvesting and Lysis: Harvest the cells and lyse them by freeze-thaw cycles.

-

Heat Challenge: Aliquot the cell lysates and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes.

-

Separation of Soluble and Precipitated Proteins: Centrifuge the samples to pellet the precipitated proteins.

-

Western Blot Analysis: Analyze the amount of soluble target protein remaining in the supernatant at each temperature by Western blotting using a specific antibody for the target protein.

-

Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Signaling Pathway Analysis

Caption: Hypothetical signaling pathways potentially modulated by 3-Amino-6-(propylthio)pyridazine.

Phase III: In Vivo Target Validation and Efficacy Studies

The final phase of the preclinical investigation involves assessing the in vivo target engagement and efficacy of 3-Amino-6-(propylthio)pyridazine in a relevant animal model.

Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies

Before efficacy studies, it is essential to understand the pharmacokinetic profile of the compound and to establish a pharmacodynamic marker of target engagement in vivo.

Experimental Workflow: In Vivo PK/PD Study

-

Animal Model: Utilize a relevant animal model (e.g., a mouse xenograft model for cancer).

-

Compound Administration: Administer a single dose of 3-Amino-6-(propylthio)pyridazine via an appropriate route (e.g., oral gavage, intraperitoneal injection).

-

Sample Collection: Collect blood samples at multiple time points to determine the plasma concentration of the compound (PK). Collect tumor tissue at corresponding time points.

-

PD Marker Analysis: Analyze the tumor tissue for a marker of target engagement. For a kinase target, this would typically be the phosphorylation status of a known downstream substrate, measured by Western blot or ELISA.

-

PK/PD Correlation: Correlate the plasma concentration of the compound with the degree of target modulation to establish an exposure-response relationship.

In Vivo Efficacy Studies

With a clear understanding of the PK/PD relationship, in vivo efficacy studies can be designed to assess the therapeutic potential of 3-Amino-6-(propylthio)pyridazine.

Experimental Protocol: Mouse Xenograft Efficacy Study

-

Tumor Implantation: Implant human cancer cells (selected based on in vitro sensitivity) subcutaneously into immunocompromised mice.

-

Tumor Growth and Randomization: Allow tumors to grow to a palpable size (e.g., 100-150 mm³) and then randomize the mice into treatment groups (vehicle control and one or more doses of the compound).

-

Treatment: Administer the compound daily for a specified period (e.g., 21 days).

-

Tumor Volume Measurement: Measure tumor volume with calipers every 2-3 days.

-

Endpoint: At the end of the study, euthanize the mice and collect tumors for further analysis (e.g., histology, biomarker analysis).

-

Data Analysis: Plot the mean tumor volume over time for each treatment group and assess the statistical significance of any anti-tumor effects.

Conclusion and Future Directions

This guide provides a comprehensive and scientifically rigorous framework for elucidating the mechanism of action of the novel compound 3-Amino-6-(propylthio)pyridazine. By systematically progressing from broad phenotypic screening to in-depth in vitro and in vivo studies, researchers can build a robust understanding of its biological activity. The successful execution of this research plan will not only reveal the molecular target and pathway of this specific compound but will also provide a valuable blueprint for the investigation of other novel chemical entities.

References

Due to the novel nature of "3-Amino-6-(propylthio)pyridazine," direct references for this specific compound are not available. The following references provide authoritative information on the methodologies and compound classes discussed in this guide.

-

High-Content Imaging: Bray, M. A., & Carpenter, A. E. (2015). Cell-based phenotypic screening. Cold Spring Harbor Protocols, 2015(10), pdb-top087958. [Link]

-

Cellular Thermal Shift Assay (CETSA): Jafari, R., Almqvist, H., Axelsson, H., Ignatushchenko, M., Lundbäck, T., Nordlund, P., & Martinez Molina, D. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100–2122. [Link]

-

Pharmacokinetics and Pharmacodynamics in Drug Discovery: Toutain, P. L., & Bousquet-Mélou, A. (2004). Plasma clearance. Journal of Veterinary Pharmacology and Therapeutics, 27(6), 415–425. [Link]

-

Mouse Xenograft Models: Richmond, A., & Su, Y. (2008). Mouse xenograft models vs GEM models for human cancer therapeutics. Disease Models & Mechanisms, 1(2-3), 78–82. [Link]

-

Pyridazine Derivatives in Medicinal Chemistry: A.M.F. Oliveira, A.C.S. Nogueira, D.S.B. Brasil, G.S.B. Viana, Pyridazines, a promising scaffold for drug development: A review of the period 2015-2022, Results in Chemistry, Volume 5, 2023, 100818, ISSN 2211-7156. [Link]

An In-depth Technical Guide to 3-Amino-6-(propylthio)pyridazine Derivatives and Analogs: Synthesis, Biological Activity, and Structure-Activity Relationships

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyridazine scaffold is a cornerstone in medicinal chemistry, recognized for the diverse pharmacological activities of its derivatives.[1] This technical guide focuses on a specific, promising subclass: 3-Amino-6-(propylthio)pyridazine and its analogs. These compounds are emerging as significant pharmacophores, particularly in the realms of oncology and inflammatory diseases. This document provides a comprehensive overview of their synthesis, a detailed exploration of their biological activities, and an analysis of their structure-activity relationships (SAR). Included are detailed experimental protocols, quantitative biological data, and graphical representations of synthetic and mechanistic pathways to facilitate further research and development in this area.

Introduction: The Pyridazine Core in Drug Discovery

Pyridazine, a six-membered heterocyclic ring containing two adjacent nitrogen atoms, is a privileged structure in drug discovery.[1] Its derivatives are known to exhibit a wide spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and cardiovascular effects.[1][2] The 3-amino-6-substituted pyridazine framework, in particular, has garnered significant attention. The amino group at the 3-position and the diverse substitution possibilities at the 6-position allow for fine-tuning of the molecule's physicochemical properties and biological targets.

This guide will specifically delve into derivatives featuring a propylthio group at the 6-position, along with closely related analogs, to provide a detailed understanding of their therapeutic potential.

Synthesis of 3-Amino-6-(propylthio)pyridazine Derivatives

The synthesis of 3-amino-6-(propylthio)pyridazine derivatives typically commences with a common precursor, 3-amino-6-chloropyridazine. This intermediate is readily synthesized from 3,6-dichloropyridazine.[3] The subsequent introduction of the propylthio group is achieved through a nucleophilic aromatic substitution reaction.

Synthesis of the Precursor: 3-Amino-6-chloropyridazine

The initial step involves the selective amination of 3,6-dichloropyridazine. This reaction leverages the differential reactivity of the two chlorine atoms on the pyridazine ring.

Experimental Protocol: Synthesis of 3-Amino-6-chloropyridazine [3]

-

Reaction Setup: In a pressure-rated reaction vessel, combine 3,6-dichloropyridazine (1 equivalent), concentrated aqueous ammonia (3 equivalents), and a suitable solvent such as methanol or ethanol.

-

Reaction Conditions: Seal the vessel and heat the mixture to 100-130°C for 8-12 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Work-up: After completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from an appropriate solvent (e.g., ethanol/water) or by silica gel column chromatography to yield pure 3-amino-6-chloropyridazine.

Introduction of the Propylthio Moiety

With the 3-amino-6-chloropyridazine precursor in hand, the propylthio group is introduced via a nucleophilic substitution reaction with propanethiol.

Experimental Protocol: Synthesis of 3-Amino-6-(propylthio)pyridazine

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-amino-6-chloropyridazine (1 equivalent) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or 1,4-dioxane.

-

Reagent Addition: Add a base, such as sodium hydride or potassium carbonate (1.2 equivalents), to the solution and stir for 15-20 minutes. Then, add propanethiol (1.1 equivalents) dropwise.

-

Reaction Conditions: Heat the reaction mixture to 80-100°C and stir until the starting material is consumed, as monitored by TLC.

-

Work-up: Cool the reaction mixture to room temperature and pour it into ice-water. The crude product may precipitate and can be collected by filtration. Alternatively, extract the aqueous mixture with an organic solvent like ethyl acetate. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Purification: Concentrate the organic layer under reduced pressure and purify the residue by silica gel column chromatography to obtain the desired 3-amino-6-(propylthio)pyridazine.

Biological Activities and Therapeutic Potential

While specific data for 3-amino-6-(propylthio)pyridazine is limited, extensive research on analogous compounds, particularly those with allylthio and other alkylthio groups, provides strong evidence for their potential as anticancer and anti-inflammatory agents.[4][5]

Anticancer Activity

Derivatives of 3-amino-6-thiopyridazine have demonstrated significant antiproliferative effects against various cancer cell lines.[4] The introduction of a thioether linkage at the 6-position appears to be a key structural feature for this activity.

A study on new 3-allylthio-6-(mono or disubstituted) aminopyridazines showed antiproliferative activities against several cancer cell lines, including lung, liver, prostate, colon, and cervical cancer.[4] Notably, some of these compounds exhibited higher potency than the standard chemotherapeutic agent 5-fluorouracil (5-FU).[4]

Table 1: Comparative Anticancer Activity of Pyridazine Derivatives

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| 3-Allylthio-6-homopiperidinylaminopyridazine | A549 (Lung) | > 5-FU | [4] |

| 3-Allylthio-6-homopiperidinylaminopyridazine | Hep3b (Hepatoblastoma) | > 5-FU | [4] |

| 3-Allylthio-6-homopiperidinylaminopyridazine | PC3 (Prostate) | > 5-FU | [4] |

| 3-Allylthio-6-homopiperidinylaminopyridazine | SW480 (Colon) | > 5-FU | [4] |

| 3-Allylthio-6-homopiperidinylaminopyridazine | HeLa (Cervical) | > 5-FU | [4] |

| Pyrido[2,3-d]pyrimidine Derivative 4 | MCF-7 (Breast) | 0.57 | [6] |

| Pyrido[2,3-d]pyrimidine Derivative 11 | HepG2 (Liver) | 0.99 | [6] |

Note: "> 5-FU" indicates higher potency than 5-fluorouracil.

Anti-inflammatory Activity

The pyridazine scaffold is also a promising foundation for the development of novel anti-inflammatory agents.[7][8] The mechanism of action for many of these derivatives involves the inhibition of key inflammatory mediators.

Pyridazine and pyridazinone derivatives have been shown to regulate inflammatory pathways by:

-

Inhibiting Cyclooxygenase (COX) enzymes: These enzymes are crucial in the inflammatory cascade.[9]

-

Reducing Tumor Necrosis Factor-alpha (TNF-α) release: TNF-α is a key pro-inflammatory cytokine.[7][8]

-

Disrupting Interleukin-6 (IL-6) signaling: IL-6 is another important cytokine involved in inflammation.[7][8]

Structure-Activity Relationship (SAR) Insights

The biological activity of 3-amino-6-substituted pyridazines is highly dependent on the nature of the substituent at the 6-position.

-

The Thioether Linkage: The presence of a sulfur atom at the 6-position appears to be crucial for potent anticancer activity. A study on 3-alkylthio-6-allylthiopyridazine derivatives highlighted the importance of the sulfur linkage for antihepatocarcinoma activity.[5]

-

The Alkyl Chain: While direct comparisons with the propylthio group are limited, studies on related alkylthio and allylthio derivatives suggest that the nature and size of the alkyl group can influence potency.[4][5] The flexibility and lipophilicity of the propyl chain may play a significant role in binding to target proteins.

-

The Amino Group: The amino group at the 3-position is a key feature, likely involved in hydrogen bonding interactions with biological targets. Modifications to this group can significantly alter the activity profile.

Further research is warranted to fully elucidate the SAR of 3-amino-6-(propylthio)pyridazine derivatives. Systematic variations of the alkyl chain length and branching, as well as substitutions on the amino group, would provide valuable insights for the rational design of more potent and selective therapeutic agents.

Future Directions and Conclusion

3-Amino-6-(propylthio)pyridazine derivatives and their analogs represent a promising class of compounds with significant potential in drug discovery, particularly in the fields of oncology and inflammation. The synthetic routes to these molecules are well-established, allowing for the generation of diverse libraries for biological screening.

Future research should focus on:

-

Expanding the chemical space: Synthesizing a broader range of analogs with variations in the alkylthio chain and substitutions on the amino group.

-

In-depth biological evaluation: Conducting comprehensive in vitro and in vivo studies to determine the efficacy, selectivity, and mechanism of action of these compounds.

-

Target identification: Elucidating the specific molecular targets of the most potent derivatives to guide further optimization.

References

-

Kwon, S. K., & Lee, M. S. (2010). Synthesis and anticancer activities of new 3-allylthio-6-(mono or disubstituted)aminopyridazines. Bulletin of the Korean Chemical Society, 31(3), 723-726. [Link]

-

Hassan, M. S. A., Ahmed, E. M., El-Malah, A. A., & Kassab, A. E. (2022). Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6. Current Organic Chemistry, 26(15), 1435-1456. [Link]

-

Hassan, M. S. A., Ahmed, E. M., El-Malah, A. A., & Kassab, A. E. (2022). Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6. ResearchGate. [Link]

-

Kwon, S. K., & Kim, J. A. (2009). Synthesis of Novel Allylthio Heterocyclo(or aryl)alkylaminopyridazines and Their Anticancer Activity Against SK-Hep-1 Cells. Chemical & Pharmaceutical Bulletin, 57(8), 841-845. [Link]

-

Hassan, M. S. A., Ahmed, E. M., El-Malah, A. A., & Kassab, A. E. (2022). Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6. Bentham Science. [Link]

-

Gomes, P. A. C., et al. (2023). Discovery of a new pyrido[2,3-d]pyridazine-2,8-dione derivative as a potential anti-inflammatory agent through COX-1/COX-2 dual inhibition. RSC Medicinal Chemistry. [Link]

-

Asif, M. (2015). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. SAR Publication. [Link]

-

Kwon, S. K., & Moon, A. (2005). Synthesis of 3-alkylthio-6-allylthiopyridazine derivatives and their antihepatocarcinoma activity. Archives of Pharmacal Research, 28(4), 391-394. [Link]

-

Coudert, P., et al. (2019). Synthesis and biological evaluation of 3-amino-, 3-alkoxy- and 3-aryloxy-6-(hetero)arylpyridazines as potent antitumor agents. Bioorganic & Medicinal Chemistry Letters, 29(5), 755-760. [Link]

-

Liu, Z., et al. (2025). Design, synthesis and biological evaluation of 3-amino-6-(2-hydroxyphenyl)pyridazin-4-aryl derivatives as SMARCA2/4 degraders. European Journal of Medicinal Chemistry, 285, 117521. [Link]

-

Gleave, R. J., et al. (2010). Synthesis and evaluation of 3-amino-6-aryl-pyridazines as selective CB(2) agonists for the treatment of inflammatory pain. Bioorganic & Medicinal Chemistry Letters, 20(2), 465-468. [Link]

-

El-Gendy, M. A. A. (n.d.). Synthesis of pyridazine and pyridopyridazine derivatives. Results and Discussion. Universidade do Minho. [Link]

-

Hu, T., et al. (2004). Synthesis and biological evaluation of 6-aryl-6H-pyrrolo[3,4-d]pyridazine derivatives as high-affinity ligands of the alpha(2)delta subunit of voltage-gated calcium channels. Bioorganic & Medicinal Chemistry Letters, 14(9), 2031-2034. [Link]

Sources

- 1. Synthesis of 3-Allylthio-6-heterocyclylalkylaminopyridazine Derivatives and their Anti-tumor Activities Against SK-Hep-1 Human Liver Cancer Cells [yakhak.org]

- 2. Synthesis and biological evaluation of 6-aryl-6H-pyrrolo[3,4-d]pyridazine derivatives as high-affinity ligands of the alpha(2)delta subunit of voltage-gated calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and anticancer activities of new 3-allylthio-6-(mono or disubstituted)aminopyridazines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis of 3-alkylthio-6-allylthiopyridazine derivatives and their antihepatocarcinoma activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6 | Bentham Science [benthamscience.com]

- 9. researchgate.net [researchgate.net]

Spectroscopic Elucidation of 3-Amino-6-(propylthio)pyridazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the expected spectroscopic signature of 3-Amino-6-(propylthio)pyridazine, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific molecule, this guide leverages data from the closely related analog, 3-Amino-6-(phenylthio)pyridazine, and foundational principles of spectroscopic interpretation to predict its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics. This document outlines detailed protocols for the synthesis and spectroscopic characterization of pyridazine derivatives, offering a robust framework for researchers working with this class of compounds.

Introduction: The Pyridazine Scaffold in Drug Discovery

The pyridazine ring is a privileged scaffold in medicinal chemistry, valued for its unique physicochemical properties that can offer advantages over more common phenyl rings or other azine and azole homologues.[1] The nitrogen atoms in the pyridazine ring are potent hydrogen bond acceptors, enabling strong interactions with biological targets.[1] 3-Aminopyridazine derivatives, in particular, form the core of several approved drugs, highlighting their therapeutic potential.[1] The functionalization of the pyridazine ring, as in 3-Amino-6-(propylthio)pyridazine, allows for the fine-tuning of its electronic and steric properties, making it a versatile building block in the design of novel bioactive molecules.

Synthesis Pathway

The synthesis of 3-Amino-6-(propylthio)pyridazine can be achieved through a nucleophilic aromatic substitution reaction. This common strategy in pyridazine chemistry involves the displacement of a leaving group, typically a halogen, with a nucleophile.

General Synthesis Protocol

A plausible synthetic route starts from the commercially available 3-amino-6-chloropyridazine.[2][3][4][5]

Reaction:

-

Reactants: 3-amino-6-chloropyridazine (1.0 eq), propanethiol (1.2 eq), and a base such as potassium carbonate (2.0 eq).

-

Solvent: A polar aprotic solvent like N,N-dimethylformamide (DMF).

-

Procedure:

-

Combine 3-amino-6-chloropyridazine, propanethiol, and potassium carbonate in DMF.

-

Heat the mixture (e.g., to 80-100 °C) for several hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into water to precipitate the product.

-

Collect the precipitate by filtration, wash with water, and dry.

-

Further purify the crude product by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure 3-Amino-6-(propylthio)pyridazine.[6]

-

Spectroscopic Characterization: Predicted Data and Interpretation

The following sections detail the predicted spectroscopic data for 3-Amino-6-(propylthio)pyridazine based on the analysis of its structural analogue, 3-Amino-6-(phenylthio)pyridazine, and general principles of spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of a compound. The predicted ¹H and ¹³C NMR data for 3-Amino-6-(propylthio)pyridazine are summarized below. The sample for NMR analysis should be dissolved in a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), with tetramethylsilane (TMS) as an internal standard.[6]

3.1.1. ¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridazine ring, the amino protons, and the protons of the propylthio group.

Table 1: Predicted ¹H NMR Spectroscopic Data of 3-Amino-6-(propylthio)pyridazine

| Chemical Shift (δ) ppm (Predicted) | Multiplicity | Coupling Constant (J) Hz (Predicted) | Assignment |

| ~7.1-7.3 | d | ~9.0 | 1H, H-4 |

| ~6.7-6.9 | d | ~9.0 | 1H, H-5 |

| ~5.5-6.0 | br s | - | 2H, NH₂ |

| ~3.0-3.2 | t | ~7.5 | 2H, -S-CH₂ -CH₂-CH₃ |

| ~1.6-1.8 | sextet | ~7.5 | 2H, -S-CH₂-CH₂ -CH₃ |

| ~0.9-1.1 | t | ~7.5 | 3H, -S-CH₂-CH₂-CH₃ |

Rationale for Predictions: The chemical shifts for the pyridazine ring protons (H-4 and H-5) are predicted based on the data for 3-Amino-6-(phenylthio)pyridazine, with a slight upfield shift anticipated due to the replacement of the electron-withdrawing phenyl group with the less withdrawing propyl group. The broad singlet for the amino protons is characteristic. The signals for the propyl group are predicted based on standard chemical shift values and splitting patterns for alkyl chains.

3.1.2. ¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

Table 2: Predicted ¹³C NMR Spectroscopic Data of 3-Amino-6-(propylthio)pyridazine

| Chemical Shift (δ) ppm (Predicted) | Assignment |

| ~160 | C-3 |

| ~156 | C-6 |

| ~122 | C-4 |

| ~116 | C-5 |

| ~35 | -S-C H₂-CH₂-CH₃ |

| ~23 | -S-CH₂-C H₂-CH₃ |

| ~13 | -S-CH₂-CH₂-C H₃ |

Rationale for Predictions: The chemical shifts for the pyridazine ring carbons are based on the values for the phenylthio analog, with minor shifts expected.[6] The assignments for the propyl group carbons are based on typical values for alkyl thioethers.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 3-Amino-6-(propylthio)pyridazine would be recorded using a Fourier Transform Infrared (FTIR) spectrometer, with the sample prepared as a KBr pellet or as a thin film.[6]

Table 3: Predicted IR Absorption Bands for 3-Amino-6-(propylthio)pyridazine

| Wavenumber (cm⁻¹) (Predicted) | Intensity | Assignment |

| 3450-3300 | Medium-Strong | N-H stretching (asymmetric and symmetric) of the amino group |

| 3100-3000 | Weak-Medium | C-H stretching (aromatic) |

| 2960-2850 | Medium | C-H stretching (aliphatic) of the propyl group |

| 1650-1600 | Strong | N-H scissoring (bending) of the amino group |

| 1600-1450 | Medium-Strong | C=C and C=N stretching of the pyridazine ring |

| 1300-1200 | Medium | C-N stretching |

| 750-650 | Medium | C-S stretching |

Rationale for Predictions: The N-H stretching and scissoring vibrations of the amino group are characteristic and expected in the specified regions.[7][8] The C-H stretching frequencies distinguish between aromatic and aliphatic protons. The pyridazine ring vibrations will give rise to a series of bands in the fingerprint region.[9][10] The C-S stretching vibration is typically weaker and found at lower wavenumbers.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and structural features. For 3-Amino-6-(propylthio)pyridazine, the mass spectrum would likely be obtained using an electron ionization (EI) mass spectrometer.[6]

Table 4: Predicted Mass Spectrometry Data for 3-Amino-6-(propylthio)pyridazine

| m/z (Predicted) | Interpretation |

| ~169 | Molecular ion (M⁺) |

| ~140 | [M - C₂H₅]⁺ (Loss of ethyl radical) |

| ~126 | [M - C₃H₇]⁺ (Loss of propyl radical) |

| ~95 | [Pyridazine-NH₂]⁺ fragment |

Rationale for Predictions: The molecular ion peak is expected at the calculated molecular weight of the compound. Common fragmentation patterns for alkyl thioethers involve cleavage of the C-S bond and fragmentation of the alkyl chain.

Experimental Workflows

The following diagrams illustrate the general workflows for the synthesis and spectroscopic analysis of 3-Amino-6-(propylthio)pyridazine.

Synthesis and Purification Workflow

Caption: Synthesis and purification workflow for 3-Amino-6-(propylthio)pyridazine.

Spectroscopic Analysis Workflow

Caption: Workflow for the spectroscopic analysis of 3-Amino-6-(propylthio)pyridazine.

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic profile of 3-Amino-6-(propylthio)pyridazine. By leveraging data from a close structural analog and fundamental spectroscopic principles, this document serves as a valuable resource for researchers in the synthesis and characterization of novel pyridazine derivatives. The detailed protocols and workflows offer a practical framework for the successful execution of experimental work in this area.

References

- Arnaudov, M., Ivanova, B., & Dinkov, Sh. (2004). A reducing-difference IR-spectral study of 4-aminopyridine. Central European Journal of Chemistry.

-

SPECTROSCOPIC INVESTIGATIONS OF 2-AMINOPYRIDINE. TSI Journals. Available at: [Link]

-

Arnaudov, M. G., Ivanova, B. B., & Dinkov, S. G. (2004). A reducing-difference IR-spectral study of 4-aminopyridine. ResearchGate. Available at: [Link]

-

Resonance structures of Aminopyridines. ResearchGate. Available at: [Link]

- Ramiah, K., & Puranik, P. G. (1962). Infrared spectroscopic studies of the association of amino-pyridines. Semantic Scholar.

- Hobbs, W. J. (2015). Synthesis and Characterization of Unique Pyridazines. Liberty University.

-

Efficient One-Step Synthesis of 3-Amino-6-arylpyridazines. ResearchGate. Available at: [Link]

-

Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon. CORE. Available at: [Link]

- Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modul

-

Synthesis of 3-amino-6-[3-(trifluoromethyl)phenyl]pyridazine. PrepChem.com. Available at: [Link]

-

6-Amino-3-chloropyridazine. PubChem. Available at: [Link]

- Synthesis method of 3-amino-6-chloropyridazine. Google Patents.

- The pyridazine heterocycle in molecular recognition and drug discovery. (2023). PMC.

-

Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon. ResearchGate. Available at: [Link]

-

3,6-Bis(methylthio)pyridazine. PubChem. Available at: [Link]

-

3-Amino-6-chloro-pyridazine - Optional[MS (GC)] - Spectrum. SpectraBase. Available at: [Link]

Sources

- 1. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 6-Amino-3-chloropyridazine | C4H4ClN3 | CID 21643 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CN104844523A - Synthesis method of 3-amino-6-chloropyridazine - Google Patents [patents.google.com]

- 5. Page loading... [wap.guidechem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. tsijournals.com [tsijournals.com]

- 8. researchgate.net [researchgate.net]

- 9. files01.core.ac.uk [files01.core.ac.uk]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Solubility and Stability of 3-Amino-6-(propylthio)pyridazine

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the critical physicochemical properties of 3-Amino-6-(propylthio)pyridazine, with a dedicated focus on its solubility and stability. As a pyridazine derivative, this compound holds potential for applications in medicinal chemistry and drug development. A thorough understanding of its behavior in various solvent systems and under different stress conditions is paramount for its effective handling, formulation, and the assurance of its therapeutic efficacy and safety. This document outlines detailed methodologies for the empirical determination of both kinetic and thermodynamic solubility, alongside a strategic approach to stability testing as mandated by international regulatory standards. The causality behind experimental choices is elucidated to provide a deeper, field-proven insight into the characterization of this molecule. All protocols are designed as self-validating systems to ensure scientific integrity.

Introduction to 3-Amino-6-(propylthio)pyridazine

3-Amino-6-(propylthio)pyridazine is a heterocyclic organic compound featuring a pyridazine ring substituted with an amino group and a propylthio group. The presence of these functional groups suggests a molecule with a balance of hydrophilic and lipophilic characteristics, which will significantly influence its solubility and interaction with biological targets. The pyridazine core is a common scaffold in medicinal chemistry, known for its diverse biological activities.[1][2][3] A precise understanding of the physicochemical properties of this specific derivative is the foundational step in any research and development endeavor.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of 3-Amino-6-(propylthio)pyridazine is presented below. It is critical to note that some of these values are predicted and should be confirmed experimentally.

| Property | Value | Source |

| CAS Number | 113121-36-1 | [4] |

| Molecular Formula | C₇H₁₁N₃S | |

| Molecular Weight | 169.25 g/mol | |

| Melting Point | 77-78 °C (Solvent: cyclohexane) | [4] |

| Boiling Point (Predicted) | 394.1 ± 22.0 °C | [4] |

| Density (Predicted) | 1.18 ± 0.1 g/cm³ | [4] |

| pKa (Predicted) | 4.71 ± 0.10 | [4] |

Solubility Profile of 3-Amino-6-(propylthio)pyridazine

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and developability.[5] Both kinetic and thermodynamic solubility assessments are essential to fully characterize a compound's behavior. Kinetic solubility provides an early indication of a compound's dissolution rate, which is particularly relevant in high-throughput screening, while thermodynamic solubility represents the true equilibrium solubility and is crucial for formulation development.[5][6]

Experimental Determination of Thermodynamic Solubility

Thermodynamic solubility is the maximum concentration of a compound that can be dissolved in a solvent at equilibrium. The shake-flask method is the gold standard for this determination.[7][8]

Protocol: Shake-Flask Method for Thermodynamic Solubility

-

Preparation: Add an excess amount of solid 3-Amino-6-(propylthio)pyridazine to a series of vials containing different solvents of interest (e.g., water, phosphate-buffered saline (PBS) at various pH values, ethanol, methanol, acetonitrile, dimethyl sulfoxide (DMSO)).

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[7][8]

-

Phase Separation: After equilibration, allow the vials to stand to permit the undissolved solid to settle. Centrifuge the samples to ensure complete separation of the solid and liquid phases.

-

Sampling and Analysis: Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm syringe filter.[5] Dilute the filtrate with a suitable solvent and quantify the concentration of 3-Amino-6-(propylthio)pyridazine using a validated analytical method, such as HPLC-UV.

-

Quantification: The concentration of the dissolved compound represents its thermodynamic solubility in that specific solvent.

Experimental Determination of Kinetic Solubility

Kinetic solubility is a measure of how quickly a compound dissolves from a solid state, often from a DMSO stock solution, into an aqueous buffer. This is a common assessment in early drug discovery.[9][10][11]

Protocol: High-Throughput Kinetic Solubility Assay

-

Stock Solution Preparation: Prepare a high-concentration stock solution of 3-Amino-6-(propylthio)pyridazine in DMSO (e.g., 10 mM).

-

Assay Plate Preparation: Dispense the DMSO stock solution into a 96-well microplate.

-

Addition of Aqueous Buffer: Add the desired aqueous buffer (e.g., PBS, pH 7.4) to each well to achieve the target final compound concentrations. The final DMSO concentration should be kept low (typically ≤1%) to minimize its effect on solubility.

-

Incubation and Precipitation Monitoring: Shake the plate for a defined period (e.g., 1-2 hours) at a constant temperature. The formation of a precipitate can be detected by measuring the turbidity of the solution using a nephelometer or by visual inspection.[5][9]

-

Quantification (Optional): Alternatively, the plate can be filtered, and the concentration of the dissolved compound in the filtrate can be determined by HPLC-UV or LC-MS/MS.[10]

Caption: Workflow for solubility assessment.

Stability of 3-Amino-6-(propylthio)pyridazine

Assessing the stability of a potential drug candidate is a non-negotiable aspect of pharmaceutical development. Stability studies, including forced degradation, are essential for identifying potential degradation products, understanding degradation pathways, and establishing appropriate storage conditions and shelf-life.[12][13] These studies are guided by the International Council for Harmonisation (ICH) guidelines, specifically Q1A(R2) for stability testing and Q1B for photostability testing.[12][14][15][16]

Forced Degradation Studies

Forced degradation, or stress testing, involves exposing the compound to conditions more severe than accelerated stability testing to identify likely degradation products and pathways.[12][14] This information is crucial for developing stability-indicating analytical methods.

Protocol: Forced Degradation Study

-

Stress Conditions: Expose solutions of 3-Amino-6-(propylthio)pyridazine to the following conditions in separate experiments:

-

Acidic Hydrolysis: 0.1 M HCl at elevated temperature (e.g., 60°C).

-

Basic Hydrolysis: 0.1 M NaOH at elevated temperature (e.g., 60°C).

-

Oxidative Degradation: 3% H₂O₂ at room temperature.

-

Thermal Degradation: Expose the solid compound and a solution to high temperatures (e.g., 80°C).

-

Photostability: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter, as per ICH Q1B guidelines.[14][15][17] A control sample should be protected from light.

-

-

Time Points: Sample the stressed solutions at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Analysis: Analyze the samples using a stability-indicating HPLC method. The goal is to achieve a target degradation of 5-20%.

-

Peak Purity and Mass Balance: Assess the peak purity of the parent compound and calculate the mass balance to ensure that all degradation products are accounted for.

Caption: Forced degradation and pathway elucidation workflow.

Long-Term Stability Studies

Long-term stability studies are conducted under recommended storage conditions to establish the retest period for an API or the shelf life of a drug product.[13][16]

Protocol: ICH Q1A(R2) Compliant Stability Study

-

Batch Selection: Use at least three primary batches of 3-Amino-6-(propylthio)pyridazine.

-

Container Closure System: Store the samples in a container closure system that simulates the proposed packaging for storage and distribution.

-

Storage Conditions:

-

Long-term: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH.

-

Accelerated: 40°C ± 2°C / 75% RH ± 5% RH.

-

-

Testing Frequency:

-

Long-term: 0, 3, 6, 9, 12, 18, 24, and 36 months.

-

Accelerated: 0, 3, and 6 months.

-

-

Analytical Testing: At each time point, test the samples for appearance, assay, degradation products, and any other critical quality attributes.

Analytical Methodologies

A robust, stability-indicating analytical method is the cornerstone of reliable solubility and stability data. High-Performance Liquid Chromatography (HPLC) with UV detection is a suitable technique for this purpose.

Proposed HPLC-UV Method

Based on methods for similar pyridazine derivatives, a reversed-phase HPLC method is proposed.[17]

| Parameter | Recommended Condition |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | A time-based gradient from high aqueous to high organic content |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 35°C |

| Detection Wavelength | To be determined by UV scan (likely around 254 nm) |

| Injection Volume | 10 µL |

This method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.

Structural Elucidation of Degradation Products

For the identification of unknown degradation products observed during stability studies, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is an invaluable tool.[1][18][19][20][21] By comparing the fragmentation patterns of the degradation products with that of the parent compound, their structures can be proposed and subsequently confirmed by isolation and NMR spectroscopy if necessary.[1][19]

Handling and Storage

Based on the general properties of pyridazine derivatives, the following handling and storage recommendations are provided.

-

Storage: Store in a cool, dry, and well-ventilated area.[14] Keep the container tightly closed and sealed in a dry environment.

-

Handling: Avoid inhalation of vapor or mist.[14] Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Conclusion

This technical guide has provided a comprehensive framework for the assessment of the solubility and stability of 3-Amino-6-(propylthio)pyridazine. While some fundamental physicochemical data is available, this document emphasizes the necessity of empirical determination of solubility and stability profiles through robust, validated methodologies. The outlined protocols for thermodynamic and kinetic solubility, as well as forced degradation and long-term stability studies, are aligned with industry best practices and regulatory expectations. The successful execution of these studies will provide the critical data necessary to advance the research and development of 3-Amino-6-(propylthio)pyridazine as a potential therapeutic agent.

References

-

ICH Q1B Photostability Testing of New Active Substances and Medicinal Products. European Medicines Agency. Available from: [Link]

-

Development of forced degradation and stability indicating studies of drugs—A review - NIH. Available from: [Link]

-

Kinetic Solubility Assays Protocol - AxisPharm. Available from: [Link]

-

Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products - Q Laboratories. Available from: [Link]

-

Q1B Photostability Testing of New Drug Substances and Products | FDA. Available from: [Link]

-

Quality Guidelines - ICH. Available from: [Link]

-

Rapid structure elucidation of drug degradation products using mechanism-based stress studies in conjunction with LC-MS(n) and NMR spectroscopy: identification of a photodegradation product of betamethasone dipropionate - PubMed. Available from: [Link]

-

ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency. Available from: [Link]

-

Synthesis and evaluation of 3-amino-6-aryl-pyridazines as selective CB(2) agonists for the treatment of inflammatory pain - PubMed. Available from: [Link]

-

Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation - PMC - NIH. Available from: [Link]

-

In-vitro Thermodynamic Solubility - Protocols.io. Available from: [Link]

-

Shake-Flask Aqueous Solubility assay (Kinetic solubility) - Protocols.io. Available from: [Link]

-

In vitro solubility assays in drug discovery - PubMed. Available from: [Link]

-

Thermodynamic Solubility Assay - Domainex. Available from: [Link]

-

Thermodynamic Solubility Assay - Evotec. Available from: [Link]

-

ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science. Available from: [Link]

-

Rapid Structure Elucidation of Drug Degradation Products Using Mechanism-Based Stress Studies in Conjunction with LC-MSn and NMR Spectroscopy: Identification of a Photodegradation Product of Betamethasone Dipropionate - ResearchGate. Available from: [Link]

-

LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol - PMC - NIH. Available from: [Link]

-

Identification and Structural Characterization of Degradation Products of Linagliptin by Mass Spectrometry Techniques - PubMed. Available from: [Link]

Sources

- 1. Rapid structure elucidation of drug degradation products using mechanism-based stress studies in conjunction with LC-MS(n) and NMR spectroscopy: identification of a photodegradation product of betamethasone dipropionate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Q1B Photostability Testing of New Drug Substances and Products | FDA [fda.gov]

- 3. m.youtube.com [m.youtube.com]

- 4. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 5. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 7. In-vitro Thermodynamic Solubility [protocols.io]

- 8. evotec.com [evotec.com]

- 9. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 10. enamine.net [enamine.net]

- 11. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 12. Q1A R2 - ICH GUIDELINES OF STABILITY TESTING | PPTX [slideshare.net]

- 13. FDA Guidance for Industry: Q1A(R2)Stability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]

- 14. ema.europa.eu [ema.europa.eu]

- 15. FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]

- 16. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 17. jordilabs.com [jordilabs.com]

- 18. synthinkchemicals.com [synthinkchemicals.com]

- 19. researchgate.net [researchgate.net]

- 20. LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Identification and Structural Characterization of Degradation Products of Linagliptin by Mass Spectrometry Techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

Biological activity of pyridazine thioethers

An In-Depth Technical Guide to the Biological Activity of Pyridazine Thioethers

For Researchers, Scientists, and Drug Development Professionals

Abstract